molecular formula C21H11FN2O2S B2722981 (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile CAS No. 861211-44-1

(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile

Cat. No.: B2722981
CAS No.: 861211-44-1
M. Wt: 374.39
InChI Key: CBZACEFTBMZOLB-UKTHLTGXSA-N
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Description

(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 2-fluoroaniline with α-haloketones under basic conditions.

    Coupling with Chromone Derivative: The thiazole derivative is then coupled with a chromone derivative through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.

    Formation of the Enenitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile is studied for its potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile
  • (E)-2-[4-(2-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

(E)-2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-oxochromen-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11FN2O2S/c22-17-7-3-1-5-15(17)18-12-27-21(24-18)13(10-23)9-14-11-26-19-8-4-2-6-16(19)20(14)25/h1-9,11-12H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZACEFTBMZOLB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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